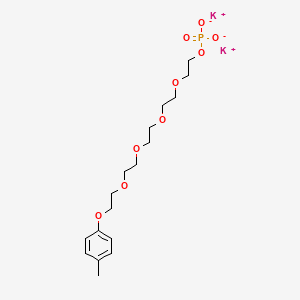
Dipotassium 14-(p-tolyloxy)-3,6,9,12-tetraoxatetradecyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium 14-(p-tolyloxy)-3,6,9,12-tetraoxatetradecyl phosphate: is an organophosphate compound characterized by its unique structure, which includes a phosphate group bonded to a long chain ether and a p-tolyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dipotassium 14-(p-tolyloxy)-3,6,9,12-tetraoxatetradecyl phosphate typically involves the reaction of 14-(p-tolyloxy)-3,6,9,12-tetraoxatetradecyl alcohol with phosphorus oxychloride in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorus oxychloride. The resulting product is then neutralized with potassium hydroxide to yield the dipotassium salt.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyloxy group, leading to the formation of corresponding quinones.
Substitution: The phosphate group can participate in nucleophilic substitution reactions, where the phosphate ester bond is cleaved and replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 14-(p-tolyloxy)-3,6,9,12-tetraoxatetradecyl alcohol and phosphoric acid.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Substitution: Nucleophiles like amines or alcohols can react with the phosphate group under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis reaction.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Substitution: Various substituted phosphate esters.
Hydrolysis: 14-(p-tolyloxy)-3,6,9,12-tetraoxatetradecyl alcohol and phosphoric acid.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reagent in organic synthesis for the introduction of phosphate groups into molecules.
- Acts as a catalyst in certain polymerization reactions.
Biology:
- Investigated for its potential as a biochemical probe to study phosphate metabolism in cells.
- Used in the development of enzyme inhibitors targeting phosphate-processing enzymes.
Medicine:
- Explored for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
- Studied for its anti-inflammatory and anti-cancer properties.
Industry:
- Utilized as a flame retardant in plastics and textiles.
- Employed as a lubricant additive to improve the performance and longevity of industrial lubricants.
Wirkmechanismus
The mechanism by which Dipotassium 14-(p-tolyloxy)-3,6,9,12-tetraoxatetradecyl phosphate exerts its effects involves the interaction of its phosphate group with various molecular targets. In biological systems, it can inhibit enzymes that process phosphate groups, thereby affecting metabolic pathways. The long chain ether moiety allows for membrane permeability, facilitating its entry into cells and interaction with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Di-p-tolyl phosphate: Similar in structure but lacks the long chain ether, making it less effective in certain applications.
Bis(2-ethylhexyl) phosphate: Another organophosphate with different alkyl groups, used primarily as a plasticizer.
Triphenyl phosphate: Used as a flame retardant and plasticizer, but with different chemical properties due to the presence of phenyl groups.
Uniqueness: Dipotassium 14-(p-tolyloxy)-3,6,9,12-tetraoxatetradecyl phosphate is unique due to its combination of a long chain ether and a p-tolyloxy group, which imparts specific chemical and physical properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions, such as in drug delivery and as a flame retardant.
Eigenschaften
CAS-Nummer |
69847-46-7 |
|---|---|
Molekularformel |
C17H27K2O9P |
Molekulargewicht |
484.6 g/mol |
IUPAC-Name |
dipotassium;2-[2-[2-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl phosphate |
InChI |
InChI=1S/C17H29O9P.2K/c1-16-2-4-17(5-3-16)25-14-12-23-10-8-21-6-7-22-9-11-24-13-15-26-27(18,19)20;;/h2-5H,6-15H2,1H3,(H2,18,19,20);;/q;2*+1/p-2 |
InChI-Schlüssel |
BFCKMASTLWXQBI-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC=C(C=C1)OCCOCCOCCOCCOCCOP(=O)([O-])[O-].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,4-Dichlorophenyl)methyl]-3-methyl-1,2-oxazol-5(2H)-one](/img/structure/B12891296.png)



![(E)-1-Phenyl-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine](/img/structure/B12891306.png)
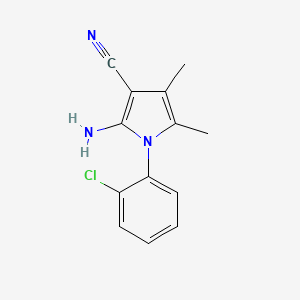
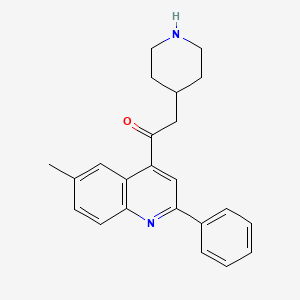

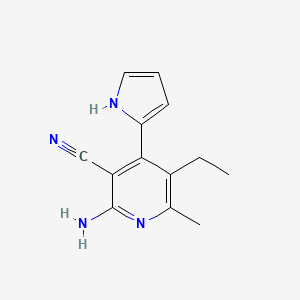


![3-(2-Aminoethyl)-6-chlorobenzo[d]oxazol-2(3H)-one](/img/structure/B12891340.png)
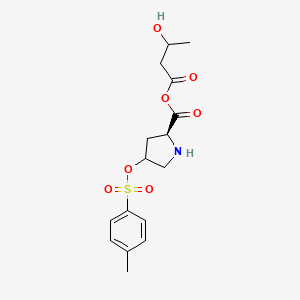
![5-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]-2-benzofuran-1,3-dione](/img/structure/B12891371.png)
